Cas no 23214-92-8 ((8S,10S)-10-{(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yloxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione)

23214-92-8 structure
상품 이름:(8S,10S)-10-{(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yloxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione
(8S,10S)-10-{(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yloxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione 화학적 및 물리적 성질
이름 및 식별자
-
- Adriamycin
- 10-((3-Amino-2,3,6-trideoxy-alpha-L-lyso-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-5,12-naphthacenedione
- 14-Hydroxydaunomycin
- (8S-cis)-10-(3-Amino-2,3,6-Trideoxy-alpha-L-Lyxo-Hexopyranosyl)Oxy-7,8,9,10-Tetrahydro-6,8,11-Trihydroxy-8-(Hydroxyacetyl)-1-Methoxy-5,12-Naphthacenedione
- adiblastine (hydrochloride salt)
- adriablastine (hydrochloride salt)
- adriablatina (hydrochloride salt)
- Adriacin
- Adriacin (hydrochloride salt)
- Adriamycin PFS
- Adriamycin PFS (hydrochloride salt)
- Adriamycin RDF
- Adriamycin RDF (hydrochloride salt)
- Adriblastin
- Adriblastina
- Adriblastina (hydrochloride salt)
- adriblatina (hydrochloride salt)
- Doxorubicin
- Doxorubicin hydrochloride (hydrochloride salt)
- Farmablastina (hydrochloride salt)
- Hydroxydaunomycin hydrochloride (hydrochloride salt)
- Hydroxydaunorubicin hydrochloride (hydrochloride salt)
- Rubex
- Rubex (hydrochloride salt)
- (8S,10S)-10-(((2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracen
- ADRIAMYCIN ,UP26 CP2005
- Doxorubicin (Adriamycin, Dox,NSC 123127,14-Hydroxydaunomycin, 14-Hydroxydaunorubicine)
- [14C]-Doxorubicin
- [3H]-Doxorubicin
- adriamycine
- Doxil
- Hydroxydaunorubicin
- (1S,3S)-3,5,12-Trihydroxy-3-(hydroxyac
- (1S,3S)-3,5,12-Trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside
- Hydroxydaunomycin hydrochloride
- (8S,10S)-10-{(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yloxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione
- AKOS015951330
- EINECS 245-495-6
- (1S,3S)-3-Glycoloyl-1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1-naphthacenyl-(3-amino-2,3,6-tridesoxy-alpha-L-lyxo-hexopyranosid)
- CHEBI:28748
- hydroxydaunomycin
- NCGC00024415-35
- EPIRUBICIN HYDROCHLORIDE IMPURITY, DOXORUBICIN- [USP IMPURITY]
- HMS2089H06
- NCGC00024415-40
- (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-9-glycoloyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-quinone;hydrochloride
- BRD-K92093830-003-04-3
- Prestwick2_000438
- Probes1_000151
- Doxorubicine
- NCGC00024415-42
- DOXORUBICIN (MART.)
- DOXORUBICIN [WHO-DD]
- NCGC00024415-38
- (8S,10S)-10-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-8-GLYCOLOYL-7,8,9,10-TETRAHYDRO-6,8,11-TRIHYDROXY-1-METHOXY-5,12-NAPHTHACENEDIONE
- DOXORUBICIN [INN]
- NSC123127
- (7S,9S)-7-[(2R,4S,5S,6S)-4-azanyl-6-methyl-5-oxidanyl-oxan-2-yl]oxy-4-methoxy-6,9,11-tris(oxidanyl)-9-(2-oxidanylethanoyl)-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
- DAUNORUBICIN HYDROCHLORIDE IMPURITY D [EP IMPURITY]
- Adriblastina (TN)
- Doxorubicin (USAN/INN)
- doxorrubicina
- BP-23114
- (8S,10S)-10-((3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-glycoloyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
- Doxorubicinum (INN-Latin)
- 1,2,3,4,6,11-hexahydro-4beta,5,12-trihydroxy-4-(hydroxyacetyl)-10-methoxy-6, 11-Dioxonaphthacen-1beta-yl-3-amino-2,3,6-trideoxy-alpha-l-lyxohexopyranoside
- 10-((3-Amino-2,3,6-trideoxy-D-lyxohexopyranosyl)oxy)-8-glycolcyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
- DOXORUBICIN [MI]
- AOJJSUZBOXZQNB-TZSSRYMLSA-N
- Doxorubicinum
- NCGC00024415-37
- Q18936
- (1S,3S)-3,5,12-trihydroxy-3-(hydroxyacetyl)-10-(methyloxy)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside
- 5,12-Naphthacenedione, 10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-, (8S,10S)-
- Caelyx (liposomal doxorubicin)
- DOXORUBICIN [USAN]
- Prestwick1_000438
- (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- DOXORUBICIN [MART.]
- Adriablastin
- 14-Hydroxydaunorubicine
- (7S,9R)-7-[(2S,4S,5S,6S)-4-Amino-5-hydroxy-6-methyl-oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- ThermoDox
- (8S-cis)-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-5,12-naphthacenedione
- BSPBio_001031
- Epirubicin hydrochloride impurity, doxorubicin-
- EPIRUBICIN HYDROCHLORIDE IMPURITY C [EP IMPURITY]
- Valrubicin impurity, doxorubicin
- VALRUBICIN IMPURITY, DOXORUBICIN [USP IMPURITY]
- BSPBio_000456
- ADM
- Doxorubicin-P4/D10 conjugate
- Doxorubicin [USAN:INN:BAN]
- 1392315-46-6
- (8S,10S)-10-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione;(7S,9S)-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- 80168379AG
- 5,12-naphthacenedione, 10-((3-Amino-2,3,6-trideoxy-alpha-l-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro- 6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
- Doxorubicina (INN-Spanish)
- BRD-K92093830-003-25-8
- BDBM32022
- FI 106
- Doxorubicin-hLL1 conjugate
- (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
- EN300-120698
- (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- Hydroxyl Daunorubicin
- VALRUBICIN IMPURITY, DOXORUBICIN (USP IMPURITY)
- Prestwick0_000438
- DM2
- GTPL7069
- Conjugate of doxorubicin with monoclonal antibody P4/D10 against GP120
- UNII-80168379AG
- NSC-759155
- MLS000028393
- Conjugate of doxorubicin with humanized monoclonal antibody LL1 against CD74
- C01661
- DOXORUBICIN [HSDB]
- Doxorubicine (INN-French)
- (8S,10S)-10-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione
- LMPK13050001
- CHEMBL53463
- L01DB01
- (7S,9S)-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- Prestwick3_000438
- (8S,10S)-10-
- 5,12-Naphthacenedione, 10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-, (8S-cis)-
- (8S-cis)-10-[(3-Amino-2,3,6-trideoxy-.alpha.-L-lyxo-hexopyranosyl]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-5,12-naphthacenedione
- cid_443939
- D03899
- A816625
- DTXCID301480
- NCGC00024415-41
- 5,12-Naphthacenedione, 10-[(3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-, (8S,10S)-
- Doxorubicin-hLL1
- GR-319
- 5,12-NAPHTHACENEDIONE, 10-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-7,8,9,10-TETRAHYDRO-6,8,11-TRIHYDROXY-8-(HYDROXYACETYL)-1-METHOXY-, (8S-CIS)-
- ADR
- BDBM22984
- Adriamycin semiquinone
- NDC 38242-874
- NCI-C01514
- HSDB 3070
- H11954
- BPBio1_000502
- 1,2,3,4,6,11-Hexahydro-4beta,5,12-trihydroxy-4-(hydroxyacetyl)-10-methoxy-6,11-dioxonaphthacen-1beta-yl-3-amino-2,3,6-trideoxy-alpha-L-lyxohexopyranoside
- Doxorubicina
- (7S,9S)-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-9-(2-hydroxy-1-oxoethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
- Doxorubicina [INN-Spanish]
- NS00002473
- Doxorubicine [INN-French]
- (1S,3S)-3-glycoloyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside
- (8S,10S)-10-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione
- (8S,10S)-10-((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione
- SPBio_002395
- NSC-123127
- 23214-92-8
- HY-15142A
- DOXORUBICIN [VANDF]
- SMP1_000106
- Probes2_000129
- (8S-cis)-10-
- Doxorubicinum [INN-Latin]
- (8S-cis)-10-((3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroacetyl)-1-methoxy-5,12-naphthacenedione
- Doxorubicin-P4/D10
- CCRIS 739
- DB00997
- SCHEMBL3243
- Hydroxyldaunorubicin
- DTXSID8021480
- NCGC00024415-61
- (8S,10S)-10
- NSC 123127
- BRD-K92093830-003-33-2
- BRD-K92093830-003-31-6
- BRD-K92093830-003-30-8
-
- MDL: MFCD00869292
- 인치: InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1
- InChIKey: AOJJSUZBOXZQNB-TZSSRYMLSA-N
- 미소: [H][C@@]1(O[C@H]2C[C@](O)(C(CO)=O)CC(C2=C3O)=C(O)C4=C3C(C5=C(OC)C=CC=C5C4=O)=O)O[C@@H](C)[C@@H](O)[C@@H](N)C1
계산된 속성
- 정밀분자량: 543.174061g/mol
- 표면전하: 0
- XLogP3: 1.3
- 수소 결합 공급체 수량: 6
- 수소 결합 수용체 수량: 12
- 회전 가능한 화학 키 수량: 5
- 동위원소 질량: 543.174061g/mol
- 단일 동위원소 질량: 543.174061g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 206Ų
- 중원자 수량: 39
- 복잡도: 977
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 6
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
실험적 성질
- Stability Shelf Life: Neutral aq soln are stable at room temp
- Temperature: When heated to decomposition /temp unspecified/, adriamycin emits toxic fumes of ... /nitrogen oxides/ and hydrochloric acid.
- Dissociation Constants: pKa1 = 7.34 (phenol); pKa2 = 8.46 (amine); pKa3 = 9.46 (est)
- 색과 성상: 주황색에서 빨간색 분말
- 밀도: 1.3783 (rough estimate)
- 융해점: 205 ºC
- 비등점: 810.3℃ at 760 mmHg
- 플래시 포인트: 443.8 °C
- 굴절률: 1.6400 (estimate)
- 수용성: 해체
- PSA: 206.07000
- LogP: 1.50360
(8S,10S)-10-{(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yloxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H335
- 경고성 성명: P261-P305+P351+P338
- 저장 조건:Please store the product under the recommended conditions in the Certificate of Analysis.
(8S,10S)-10-{(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yloxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1456-10mg |
Doxorubicin(Doxorubicin hydrochloride is in stock) |
23214-92-8 | 10mg |
2023-09-07 | |||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18230-25mg |
(8S,10S)-10-{(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yloxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione |
23214-92-8 | 98% | 25mg |
¥450.00 | 2023-09-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1456-10 mg |
Doxorubicin |
23214-92-8 | 99.4% | 10mg |
¥440.00 | 2022-03-28 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | AA6723-25mg |
(8S,10S)-10-{(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yloxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione |
23214-92-8 | ≥97% | 25mg |
¥960 | 2024-09-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1456-500 mg |
Doxorubicin |
23214-92-8 | 99.4% | 500MG |
¥4584.00 | 2022-03-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A24360-25mg |
Doxorubicin |
23214-92-8 | 97% | 25mg |
¥488.0 | 2021-09-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD19538-100mg |
(8S,10S)-10-(((2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione |
23214-92-8 | 98% | 100mg |
¥1259.0 | 2024-09-27 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A864033-25mg |
Adriamycin |
23214-92-8 | 97% | 25mg |
¥568.00 | 2022-09-29 | |
Enamine | EN300-120698-100mg |
(8S,10S)-10-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione |
23214-92-8 | 100mg |
$747.0 | 2022-03-28 | ||
Enamine | EN300-120698-0.25g |
(8S,10S)-10-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione |
23214-92-8 | 0.25g |
$1155.0 | 2023-02-15 |
(8S,10S)-10-{(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yloxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione 합성 방법
(8S,10S)-10-{(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yloxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione 관련 문헌
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
추천 공급업체
Amadis Chemical Company Limited
(CAS:23214-92-8)(8S,10S)-10-{(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yloxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione

순결:99%/99%
재다:0.25g/25mg
가격 ($):309.0/157.0